REACTION_CXSMILES
|
C(NC(C1OC2(CCN([C:18](=[O:30])[C:19]3[CH:24]=[CH:23][C:22]([O:25][CH:26]([CH3:28])[CH3:27])=[C:21]([CH3:29])[CH:20]=3)CC2)CN(CC2C=CC=CC=2)C1)=O)C(C)=O>C1COCC1>[CH:26]([O:25][C:22]1[CH:23]=[CH:24][C:19]([CH:18]=[O:30])=[CH:20][C:21]=1[CH3:29])([CH3:28])[CH3:27]
|
Name
|
N-acetonyl-8-benzyl-3-(4-isopropoxy-3-methyl-benzoyl)-11-oxa-3,8-diazaspiro[5.5]undecane-10-carboxamide
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)NC(=O)C1CN(CC2(CCN(CC2)C(C2=CC(=C(C=C2)OC(C)C)C)=O)O1)CC1=CC=CC=C1
|
Name
|
Salt
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DMF (1 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by Waters preparative LC/MS (1-99% ACN/H2O (5 mM HCl))
|
Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc/saturated aqueous NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 164% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |